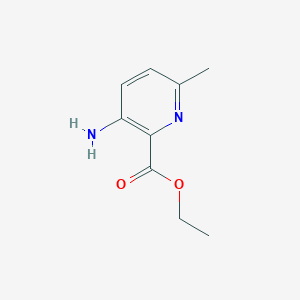

Ethyl 3-amino-6-methylpicolinate

Descripción general

Descripción

Ethyl 3-amino-6-methylpicolinate is a chemical compound with the molecular formula C₉H₁₂N₂O₂. It is an ester derivative of picolinic acid, specifically a pyridine carboxylate.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 3-amino-6-methylpicolinate can be synthesized through several methods. One common approach involves the esterification of 3-amino-6-methylpicolinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline production .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 3-amino-6-methylpicolinate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted picolinates.

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block for Complex Molecules

Ethyl 3-amino-6-methylpicolinate serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex organic molecules through various chemical reactions. For instance, it can participate in nucleophilic substitutions and condensation reactions, which are essential for synthesizing pharmaceuticals and agrochemicals.

Synthesis Methods

Several methods have been developed for synthesizing this compound, including:

- Alkylation Reactions: Utilizing alkyl halides to introduce ethyl groups.

- Amination Reactions: Employing amines to modify the amino group effectively.

- Condensation Reactions: Facilitating the formation of heterocyclic compounds.

Pharmaceutical Development

Medicinal Chemistry Applications

The compound has been investigated for its pharmacological properties, particularly as an intermediate in the synthesis of drugs targeting respiratory disorders such as cystic fibrosis. This compound can be converted into derivatives that enhance the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is crucial for treating related diseases .

Case Study: CFTR Modulators

Research has demonstrated that derivatives of this compound exhibit promising activity in restoring CFTR function. For example, compounds synthesized from this precursor have shown efficacy in improving ion transport across cell membranes, thereby alleviating symptoms in cystic fibrosis patients .

Material Science

Applications in Catalysis and Redox Chemistry

this compound has potential applications in catalysis due to its ability to form coordination complexes with metal ions. These complexes can be utilized as catalysts in various organic reactions, enhancing reaction rates and selectivity . Moreover, its derivatives have been explored for their redox properties, making them suitable candidates for energy storage applications such as batteries and supercapacitors.

Data Table: Comparative Analysis of Picolinate Derivatives

| Compound Name | Structure | Application Area | Key Findings |

|---|---|---|---|

| This compound | Structure | Pharmaceutical intermediates | Effective CFTR modulators |

| Ethyl 3-amino-6-methoxypicolinate | Structure | Organic synthesis | Versatile building block |

| (S)-3-amino-6-methoxy-N-(...) | Structure | Respiratory disease treatment | Enhances CFTR function |

Mecanismo De Acción

The mechanism of action of ethyl 3-amino-6-methylpicolinate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways, potentially leading to therapeutic effects .

Comparación Con Compuestos Similares

- Ethyl 3-amino-5-methylpicolinate

- Ethyl 3-amino-4-methylpicolinate

- Ethyl 3-amino-2-methylpicolinate

Comparison: Ethyl 3-amino-6-methylpicolinate is unique due to the position of the methyl group on the pyridine ring. This structural difference can influence its reactivity and interaction with other molecules, making it distinct from its analogs .

Actividad Biológica

Ethyl 3-amino-6-methylpicolinate (NP-48) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of NP-48, focusing on its pharmacological properties, enzyme interactions, and potential health benefits, supported by relevant data and case studies.

This compound is characterized by its unique structure, which includes a pyridine ring substituted with an amino group and a methyl group. The synthesis of NP-48 has been documented, revealing its isolation as a white solid following recrystallization from ether-heptane. Its chemical structure can be confirmed through various spectroscopic methods, including IR and NMR spectroscopy, which indicate the presence of characteristic functional groups .

1. Enzyme Interactions

NP-48 has shown promising interactions with various enzymes, which are crucial for its biological activity:

- Inhibition Studies : Preliminary studies suggest that NP-48 may inhibit specific enzymes linked to cancer proliferation and metabolic disorders. For instance, compounds structurally related to NP-48 have demonstrated activity against PI3Kγ and HDAC6 enzymes, which are critical in cancer biology .

- Kinetic Analysis : Enzyme kinetic studies reveal that NP-48 interacts with multiple targets, potentially modulating their activity. The kinetic parameters such as and values for these interactions provide insights into the compound's efficacy and potency .

2. Neuroprotective Effects

Recent research indicates that NP-48 possesses neuroprotective properties, likely due to its ability to cross the blood-brain barrier (BBB). This characteristic enhances its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's high gastrointestinal absorption and bioavailability further support its use in neurological applications .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of NP-48, researchers found that it exhibited significant antiproliferative effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis in malignant cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .

Case Study 2: Metabolic Disorders

Another investigation focused on NP-48's role in metabolic regulation. The compound was shown to modulate lipid metabolism by influencing key enzymes involved in lipid synthesis and breakdown. This effect suggests potential applications in treating conditions such as hyperlipidemia and obesity .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

ethyl 3-amino-6-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-3-13-9(12)8-7(10)5-4-6(2)11-8/h4-5H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPOQFKNRYLKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601258357 | |

| Record name | Ethyl 3-amino-6-methyl-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908832-89-3 | |

| Record name | Ethyl 3-amino-6-methyl-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=908832-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-amino-6-methyl-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.